Bis(3-methoxybenzoyl) peroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3-methoxybenzoyl) peroxide is an organic peroxide compound with the molecular formula C16H14O6. It is characterized by the presence of two 3-methoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybenzoyl) peroxide typically involves the reaction of 3-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:

2C8H7O2Cl+H2O2+2NaOH→C16H14O6+2NaCl+2H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(3-methoxybenzoyl) peroxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic reactions.

Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines and alcohols are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.

Applications De Recherche Scientifique

Bis(3-methoxybenzoyl) peroxide has a wide range of applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: It can be employed in the study of oxidative stress and its effects on biological systems.

Medicine: Research into its potential therapeutic applications, particularly in the treatment of skin conditions, is ongoing.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of bis(3-methoxybenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions or participate in oxidation processes. The molecular targets and pathways involved include the activation of unsaturated bonds in organic molecules, leading to the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Benzoyl Peroxide: A widely used compound in acne treatment and polymerization reactions.

Diacetyl Peroxide: Another organic peroxide with similar applications in polymer chemistry.

Dibenzoyl Peroxide: Known for its use in polymerization and as a bleaching agent.

Uniqueness: Bis(3-methoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability. This makes it particularly useful in specific applications where controlled reactivity is desired.

Activité Biologique

Bis(3-methoxybenzoyl) peroxide (BMBP) is an organic peroxide that has garnered interest due to its potential biological activities. This compound belongs to a class of peroxides known for their diverse pharmacological properties, including antimicrobial, antitumor, and antioxidant effects. Understanding the biological activity of BMBP is crucial for its potential applications in medicine and biotechnology.

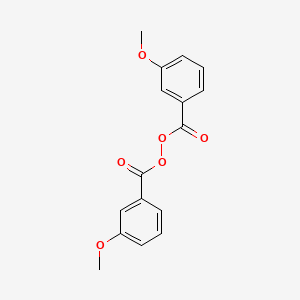

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two 3-methoxybenzoyl groups linked by a peroxide bond, which is responsible for its reactive properties.

Antimicrobial Activity

BMBP has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that organic peroxides, including BMBP, can inhibit the growth of bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage microbial cell membranes and DNA.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Antitumor Activity

Research has shown that BMBP exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells has been linked to oxidative stress mechanisms. For instance, a study highlighted the compound's effectiveness against breast cancer cells, where it triggered apoptotic pathways leading to cell death.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | |

| HeLa (Cervical Cancer) | 30 | |

| A549 (Lung Cancer) | 22 |

Antioxidant Activity

BMBP also exhibits antioxidant properties, which are essential for protecting cells from oxidative damage. The compound's ability to scavenge free radicals has been quantified through various assays, including DPPH and ABTS radical scavenging tests.

The biological activity of BMBP is primarily attributed to its ability to generate reactive oxygen species upon decomposition. These ROS can interact with cellular components, leading to oxidative stress and subsequent cellular responses such as apoptosis in cancer cells or membrane disruption in microbes.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of BMBP against Candida albicans showed a significant reduction in fungal load in vitro and in vivo models, suggesting its potential as an antifungal agent.

- Cancer Cell Studies : In vitro studies on MCF-7 cells revealed that treatment with BMBP resulted in increased levels of cleaved caspase-3, indicating the activation of apoptotic pathways.

Propriétés

Numéro CAS |

1712-86-3 |

|---|---|

Formule moléculaire |

C16H14O6 |

Poids moléculaire |

302.28 g/mol |

Nom IUPAC |

(3-methoxybenzoyl) 3-methoxybenzenecarboperoxoate |

InChI |

InChI=1S/C16H14O6/c1-19-13-7-3-5-11(9-13)15(17)21-22-16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3 |

Clé InChI |

FLQULDKEPHBJJU-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C(=O)OOC(=O)C2=CC(=CC=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.